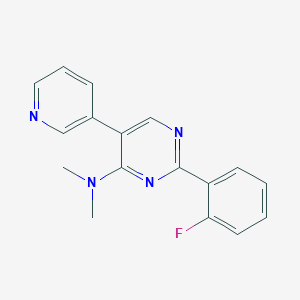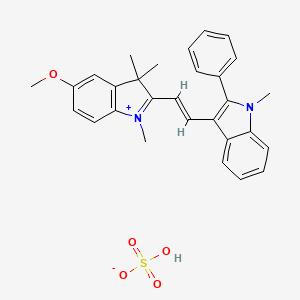
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a benzyl-substituted cyclohexadienylidene moiety fused to an isobenzofuranone core, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzylcyclohexadiene Intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where benzyl chloride reacts with cyclohexadiene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization to Form Isobenzofuranone: The intermediate can then undergo cyclization with phthalic anhydride under acidic conditions to form the isobenzofuranone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-Benzylidenephthalide: Shares a similar isobenzofuranone core but lacks the cyclohexadienylidene moiety.
3-Benzylidene-2,4-dioxo-1,2,3,4-tetrahydroquinoline: Contains a benzylidene group and a fused ring system similar to the target compound.
Uniqueness
The uniqueness of 3-(3-Benzylcyclohexa-2,4-dien-1-ylidene)isobenzofuran-1(3H)-one lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its benzyl-substituted cyclohexadienylidene moiety and isobenzofuranone core make it a versatile compound for various applications.
属性
分子式 |
C21H16O2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
(3Z)-3-(3-benzylcyclohexa-2,4-dien-1-ylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H16O2/c22-21-19-12-5-4-11-18(19)20(23-21)17-10-6-9-16(14-17)13-15-7-2-1-3-8-15/h1-9,11-12,14H,10,13H2/b20-17- |
InChI 键 |
NXWQOZJLAIDELS-JZJYNLBNSA-N |
手性 SMILES |
C\1C=CC(=C/C1=C\2/C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
规范 SMILES |
C1C=CC(=CC1=C2C3=CC=CC=C3C(=O)O2)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one](/img/structure/B12905678.png)
![6-[(2,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12905684.png)

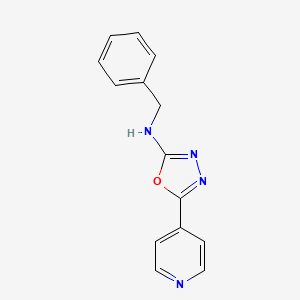
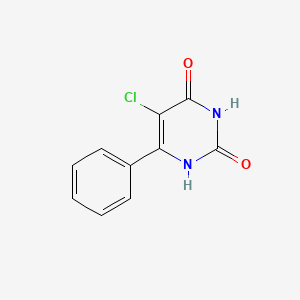
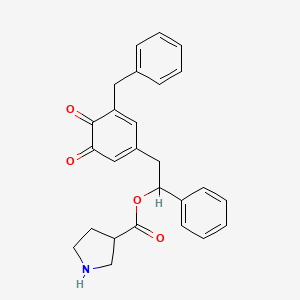
![ethyl N-[8-(4-chloroanilino)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12905719.png)

![5-Hydroxy-3,6,10-trimethyldecahydrocyclodeca[b]furan-2(3H)-one](/img/structure/B12905724.png)

![Isoxazole, 4-[(4-nitrophenoxy)methyl]-](/img/structure/B12905728.png)
